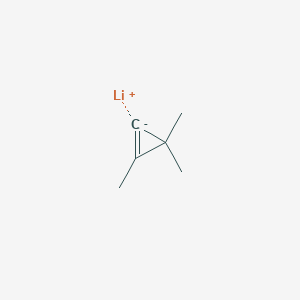
4-Ethylnaphthalene-1,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylnaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxyl groups at the 1 and 8 positions, with an ethyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethylnaphthalene-1,8-dicarboxylic acid can be synthesized through several methods:
Oxidation of 4-ethylnaphthalene: This method involves the oxidation of 4-ethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of 4-ethylnaphthalene-1,8-dicarboxylic anhydride: The anhydride form of the compound can be hydrolyzed in the presence of water or aqueous base to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 4-ethylnaphthalene using environmentally friendly oxidants and catalysts to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-Ethylnaphthalene-1,8-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-ethylnaphthalene-1,8-dicarboxylic acid involves its interaction with molecular targets through its carboxyl and ethyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its reactivity and functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the ethyl group at the 4 position.
Naphthalene-2,6-dicarboxylic acid: Carboxyl groups are at different positions.
4-Methylnaphthalene-1,8-dicarboxylic acid: Contains a methyl group instead of an ethyl group
Uniqueness
4-Ethylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of the ethyl group at the 4 position, which can influence its chemical reactivity and physical properties. This structural variation allows for distinct interactions and applications compared to its similar compounds.
Propriétés
Numéro CAS |
63002-44-8 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
4-ethylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-8-6-7-11(14(17)18)12-9(8)4-3-5-10(12)13(15)16/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
VKRDGGKSTPFEGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



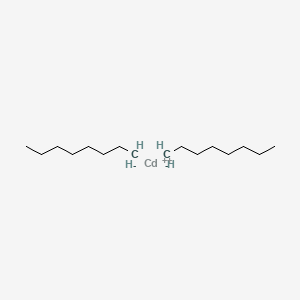
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)


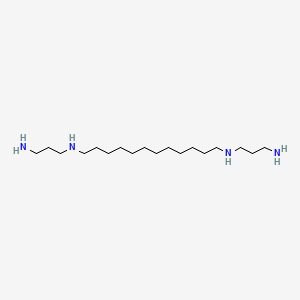


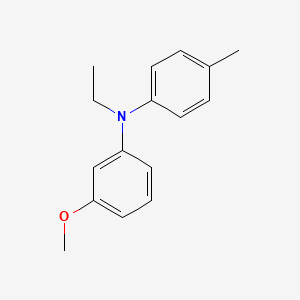
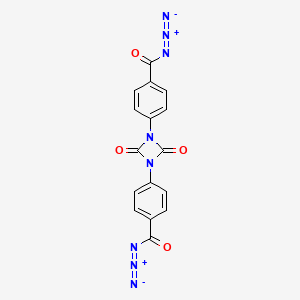
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
